3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. This structure is further modified with various substituents, including a tert-butyl group, an octahydropyrrolo[3,4-c]pyrrol ring, and a trifluoromethyl group. These modifications impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyridazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridazine ring, followed by the introduction of the tert-butyl group and the octahydropyrrolo[3,4-c]pyrrol ring. The final step involves the addition of the trifluoromethyl group.
Pyridazine Ring Formation: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Octahydropyrrolo[3,4-c]pyrrol Ring: This step involves a cycloaddition reaction, where a suitable diene and dienophile are reacted under high pressure and temperature conditions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, the compound can be used to study the effects of heterocyclic compounds on various biological systems, including enzyme inhibition and receptor binding.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets may include kinases, G-protein coupled receptors, and ion channels.
Comparison with Similar Compounds
Similar compounds to 3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyridazine include other heterocyclic compounds with pyridazine rings, such as pyridazinone derivatives and pyrrolopyrazine derivatives. These compounds share some structural similarities but differ in their specific substituents and overall molecular architecture.
Pyridazinone Derivatives: These compounds contain a pyridazinone ring and have been shown to exhibit various biological activities, including antimicrobial and anticancer properties.
Pyrrolopyrazine Derivatives: These compounds feature a pyrrolopyrazine ring and are known for their diverse biological activities, such as antiviral and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(6-tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6/c1-18(2,3)14-4-6-16(25-23-14)27-8-12-10-28(11-13(12)9-27)17-7-5-15(24-26-17)19(20,21)22/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKFUIYVQITBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C4=NN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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